molecular formula C7H7BrF2N2O B1435998 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine CAS No. 1936583-91-3

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine

Cat. No.: B1435998
CAS No.: 1936583-91-3
M. Wt: 253.04 g/mol
InChI Key: VGAUMVHKXKRMCI-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H7BrF2N2O It is a derivative of benzene, featuring bromine, difluoromethoxy, and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of 5-(difluoromethoxy)benzene-1,2-diamine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The diamine groups can form coordination complexes with metal ions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine
  • 3-Nitro-5-bromobenzene-1,2-diamine
  • 5-Bromo-1,2,3-trifluorobenzene

Uniqueness

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties. The combination of these functional groups allows for specific interactions and reactivity patterns not observed in similar compounds .

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O/c8-4-1-3(13-7(9)10)2-5(11)6(4)12/h1-2,7H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAUMVHKXKRMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine
Reactant of Route 2
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine
Reactant of Route 3
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine
Reactant of Route 4
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine
Reactant of Route 6
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine

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